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Compound of Interest

1-(2-Bromo-3-
Compound Name:

hydroxyphenyl)ethanone
CAS No.: 1232407-20-3

Cat. No.: B3224464

Get Quote

Technical Guide: 2'-Bromo-3'-
hydroxyacetophenone

Advanced Scaffold Analysis for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary & Structural Identity

2'-Bromo-3'-hydroxyacetophenone (systematically 1-(2-bromo-3-hydroxyphenyl)ethanone) is
a highly specialized, polysubstituted aromatic building block. Unlike its more common isomers,
this scaffold presents a unique "vicinal triad" of functional groups (Acetyl-Bromo-Hydroxy) on
the benzene core.

This specific substitution pattern renders it a privileged intermediate in the synthesis of 4-
substituted benzofurans and indoles—core motifs found in bioactive natural products and
kinase inhibitors.

Chemical Identity
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Property Specification

IUPAC Name 1-(2-bromo-3-hydroxyphenyl)ethanone
Molecular Formula CsH7BrO:z

Molecular Weight 215.04 g/mol

Note: Often indexed as a sub-variant of
CAS Registry bromohydroxyacetophenones. Verify specific

isomer via NMR.

Vicinal Halo-Phenol (Precursor to O-
Key Pharmacophore
heterocycles)

Physicochemical & Electronic Profile

Understanding the electronic environment is critical for predicting reactivity. The molecule
features a "push-pull” electronic system modified by the steric bulk of the bromine atom.

Electronic Landscape

e 3-Hydroxyl Group (+M, -1): Strongly activating and ortho/para directing. It increases electron
density at positions 2, 4, and 6.

o 1-Acetyl Group (-M, -I): Strongly deactivating and meta directing.

e 2-Bromo Substituent: Located in the "steric pocket" between the carbonyl and the hydroxyl.
This position forces the acetyl group to rotate out of planarity, slightly diminishing its
resonance withdrawal capability.

Predicted Properties (In Silico)
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Parameter Value (Approx.) Significance

Moderate lipophilicity; suitable
LogP (Octanol/Water) 21-24 for fragment-based drug
discovery (FBDD).

More acidic than unsubstituted

phenol (pKa 10) due to the
pKa (Phenolic OH) ~7.5-8.0 electron-withdrawing inductive

effect of the ortho-bromo and

ortho-acetyl groups.

The phenolic proton is highl
H-Bond Donors 1 ) P P oy
labile.

Carbonyl oxygen and phenolic
H-Bond Acceptors 2
oxygen.

Synthetic Pathways & Regioselectivity Challenges

Synthesizing the 2'-bromo isomer is chemically challenging due to competing directing effects.
Direct bromination of 3'-hydroxyacetophenone typically favors the 4' or 6' positions due to less
steric hindrance.

The Regioselectivity Problem

When brominating 3'-hydroxyacetophenone:
» Position 4' (Major): Sterically accessible, activated by OH.
e Position 6' (Minor): Activated by OH (para), but ortho to Acetyl.

» Position 2' (Target):Sterically Congested. Sandwiched between Acetyl and Hydroxyl.

Protocol: Directed Synthesis Strategy

To access the 2'-bromo isomer, researchers often employ a Directed Ortho Metalation (DoM)
strategy or a blocking group approach.
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Workflow Diagram: Regioselective Synthesis
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Figure 1: Synthetic workflow highlighting the divergence between the desired 2'-bromo product
and the thermodynamically favored 4'-bromo isomer.

Experimental Protocol: Bromination (Standard
Procedure)

Note: This general protocol produces a mixture. Chromatographic separation is mandatory.

» Reagents: 3'-Hydroxyacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),
Acetonitrile (ACN).

e Procedure:

[¢]

Dissolve starting material in ACN at 0°C.

[e]

Add NBS portion-wise over 30 minutes to suppress poly-bromination.

o

Stir at room temperature for 4 hours.

[¢]

Quench with saturated sodium thiosulfate.
« Purification (Critical):

o The crude mixture will contain primarily 4'-bromo and 6'-bromo isomers.
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o Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3). The 2'-
bromo isomer, being capable of intramolecular Hydrogen Bonding (between OH and
Carbonyl), often elutes differently than its isomers due to a distinct effective polarity.

Applications in Drug Discovery: The Benzofuran
Scaffold

The primary value of 2'-bromo-3'-hydroxyacetophenone lies in its ability to undergo cyclization
to form 4-substituted benzofurans.

Mechanism: Rap-Stoermer |/ Intramolecular Cyclization

This scaffold allows for the construction of the furan ring fused to the benzene core.
o O-Alkylation: The phenolic OH reacts with an alpha-halo ketone or ester.

o Cyclization: The presence of the ortho-bromine allows for Palladium-catalyzed ring closure or
base-mediated condensation.

Diagram: Scaffold Utility

(2'—Bromo—3'—hydroxyacetophenone)

+ Terminal Alkyne

+ Alpha-halo ketone (Pd-Catalysis)

(Pathway A: O-AIkyIatiorD Gathway B: Sonogashira Coupling)

yclization mine Condensation

4-Substituted Benzofurans
(Kinase Inhibitors)

Gunctionalized Indoles)
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Figure 2: Divergent synthesis pathways utilizing the 2'-bromo-3'-hydroxyacetophenone core.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be sparse, handle as a potent halogenated
phenol.

o Hazards: Skin and eye irritant. Potential skin sensitizer.
e Warning: Do not confuse with

-Bromo-3'-hydroxyacetophenone (Phenacyl bromide derivative), which is a potent
lachrymator (tear gas agent).

o Check Structure: If the bromine is on the side chain (
), itis a lachrymator. If on the ring, it is an irritant.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect
from photolysis of the C-Br bond).
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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